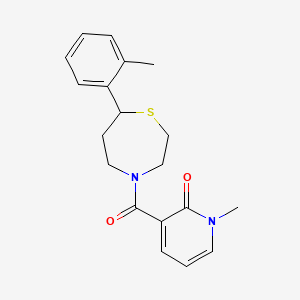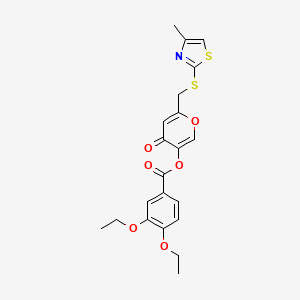![molecular formula C18H15N3OS B2897894 (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1904616-48-3](/img/structure/B2897894.png)
(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has been the subject of scientific research in recent years. It is a potential drug candidate that has shown promising results in various studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-bromo-3'-cyano-biphenyl with 2-aminopyridine to form 2-(3'-cyano-biphenyl-2-ylamino)pyridine. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide.
Starting Materials
2-bromo-3'-cyano-biphenyl, 2-aminopyridine, 2-thiophenecarboxaldehyde
Reaction
Step 1: React 2-bromo-3'-cyano-biphenyl with 2-aminopyridine in the presence of a palladium catalyst to form 2-(3'-cyano-biphenyl-2-ylamino)pyridine., Step 2: React 2-(3'-cyano-biphenyl-2-ylamino)pyridine with 2-thiophenecarboxaldehyde in the presence of a base to form (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide.
Scientific Research Applications
(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide has been studied extensively for its potential applications in various scientific fields. One of the main areas of research has been in the field of cancer treatment. Studies have shown that (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide has anticancer properties and can inhibit the growth of cancer cells. Another area of research has been in the field of neuroscience. Studies have shown that (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide can modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Mechanism Of Action
The mechanism of action of (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, studies have shown that it can interact with certain proteins and enzymes, leading to the inhibition of cancer cell growth and modulation of neurotransmitter activity.
Biochemical And Physiological Effects
Studies have shown that (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide can have various biochemical and physiological effects. In cancer cells, it can inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In the brain, it can modulate the activity of certain neurotransmitters, leading to changes in behavior and cognition.
Advantages And Limitations For Lab Experiments
One advantage of (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is its potential as a drug candidate for the treatment of cancer and neurological disorders. However, there are also some limitations to using this compound in lab experiments. One limitation is its potential toxicity, which can affect the results of experiments. Another limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to study its potential side effects and toxicity in more detail. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other drugs and compounds. Finally, there is potential for the development of new synthesis methods and modifications to the compound to improve its efficacy and reduce its toxicity.
properties
IUPAC Name |
(E)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-17(8-7-16-6-3-11-23-16)21-13-15-5-2-10-20-18(15)14-4-1-9-19-12-14/h1-12H,13H2,(H,21,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASYNVIHIIIXFO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-({[2,3'-bipyridine]-3-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

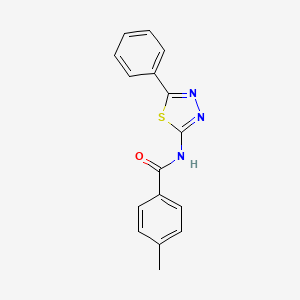
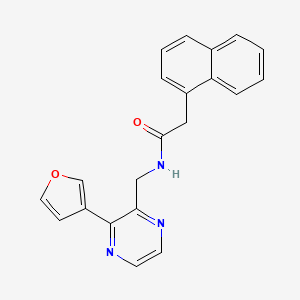
![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)
![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897816.png)
![2-Amino-4-(4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2897817.png)
![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)

![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)
![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)
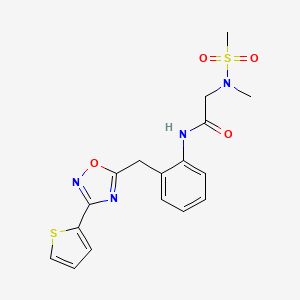
![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)

